molecular formula C17H22N2O2 B12178280 (2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one

(2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one

Cat. No.: B12178280
M. Wt: 286.37 g/mol
InChI Key: DIRJXHLTKYYYKH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[45]dec-4-yl)-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the phenylprop-2-en-1-one moiety via a condensation reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

    Spirooxindoles: Known for their bioactivity and use in medicinal chemistry.

    Spirocyclic Lactams: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

What sets this compound apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

(E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C17H22N2O2/c1-18-11-9-17(10-12-18)19(13-14-21-17)16(20)8-7-15-5-3-2-4-6-15/h2-8H,9-14H2,1H3/b8-7+

InChI Key

DIRJXHLTKYYYKH-BQYQJAHWSA-N

Isomeric SMILES

CN1CCC2(CC1)N(CCO2)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CN1CCC2(CC1)N(CCO2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.